![molecular formula C15H12N4O3 B2984888 N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide CAS No. 331653-56-6](/img/structure/B2984888.png)
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
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Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C15H13N3O . It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 251.283 Da . Detailed structural analysis such as X-ray crystallography or NMR spectroscopy would provide more insights into its molecular structure .
Physical And Chemical Properties Analysis
“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” has a density of 1.3±0.1 g/cm3, a boiling point of 592.4±33.0 °C at 760 mmHg, and a flash point of 312.1±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Anticancer Activity
The compound has been synthesized and evaluated for its anticancer activity . The synthesized compounds were characterized by IR, 1H-NMR, and mass spectral data. The compounds were further evaluated for anticancer activity against MCF-7 cell lines using MTT assay . The results highlight the fact that the synthesized compounds could be considered as possible therapeutic agents .
Molecular Docking Studies
Molecular docking studies were performed using VLife MDS 4.3 software . A significant correlation was observed between the in silico and the in vitro studies . This suggests that the compound could be a potential candidate for further development as a therapeutic agent.
Antitumor Activity
Benzimidazole is a heterocyclic, aromatic molecule that acts as a biological scaffold with anticancer, antitumor, and antiproliferative activities . This suggests that the compound could have potential antitumor activity.
Allosteric Activators of Human Glucokinase
Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK . This suggests that the compound could be used as an allosteric activator of human glucokinase.
Therapy of Type-2 Diabetes
Allosteric activators of human glucokinase (GK) had revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . This suggests that the compound could be used in the treatment of type-2 diabetes.
Androgen Receptor Antagonists
The synthesis and in vivo SAR studies of N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole as novel androgen receptor antagonists led to the discovery of 4-bromobenzyl benzimidazole . This suggests that the compound could be used as an androgen receptor antagonist.
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction results in significant hypoglycemic effects, beneficial for the therapy of T2D .
Biochemical Pathways
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide affects the glucose metabolism pathway . By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in blood glucose levels, thereby managing hyperglycemia in T2D .
Result of Action
The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide leads to a decrease in blood glucose levels . This results in significant hypoglycemic effects, which are beneficial for the therapy of T2D . The compound’s action at the molecular level could potentially be used as a single drug with improved safety .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQDNFBMSGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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